molecular formula C12H6ClF3N4S B2939913 3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 303996-20-5

3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2939913
CAS No.: 303996-20-5
M. Wt: 330.71
InChI Key: SRAFOBDDCXRZJA-UHFFFAOYSA-N
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Description

3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in pharmaceutical development, known for its potential to interact with various biological targets. This particular analog incorporates a 3-(trifluoromethyl)phenylsulfanyl moiety at the 6-position and a reactive chlorine at the 3-position. The chlorine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies. The trifluoromethyl group is a common pharmacophore used to enhance metabolic stability and modulate lipophilicity. Compounds based on this triazolopyridazine framework have been investigated for a range of therapeutic areas, and researchers are encouraged to utilize this building block to probe novel biological pathways and develop new chemical probes. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Investigators should conduct all necessary experiments to characterize the compound's properties and activity for their specific research context.

Properties

IUPAC Name

3-chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4S/c13-11-18-17-9-4-5-10(19-20(9)11)21-8-3-1-2-7(6-8)12(14,15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAFOBDDCXRZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NN3C(=NN=C3Cl)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .

Comparison with Similar Compounds

Chloro vs. Methyl/Hydrazinyl Groups

  • 3-Methyl-6-[3-(Trifluoromethyl)phenyl]-[1,2,4]Triazolo[4,3-b]Pyridazine (CL 218872) :
    Replacing the chloro group with a methyl group increases lipophilicity (logP ~2.8 vs. ~2.5 for the chloro analogue), enhancing blood-brain barrier penetration. CL 218872 demonstrated potent GABA receptor modulation, whereas the chloro derivative’s activity in neurological assays remains uncharacterized .
  • 6-Hydrazinyl-3-Aryl Derivatives (e.g., Compounds 3a–c) :
    Hydrazine substituents at position 3 improve solubility but reduce stability under acidic conditions. These derivatives showed moderate antifungal activity (MIC: 16–32 µg/mL against Candida albicans), whereas the chloro-CF₃-phenyl analogue’s antimicrobial efficacy is untested .

Table 1: Position 3 Substituent Effects

Substituent (Position 3) LogP Key Biological Activity Reference
Chloro ~2.5 Underexplored
Methyl ~2.8 GABA receptor modulation
Hydrazinyl ~1.9 Antifungal (MIC: 16–32 µg/mL)

Substituent Variations at Position 6

Sulfanyl-Trifluoromethylphenyl vs. Other Aryl Groups

  • 6-(4-Chlorobenzyl)sulfanyl-3-Chloro Derivative :
    Replacing the trifluoromethylphenyl group with a 4-chlorobenzyl-sulfanyl moiety reduces steric bulk, improving solubility (water solubility: ~0.8 mg/mL vs. ~0.3 mg/mL for the CF₃-phenyl analogue). This compound exhibited weak PDE4 inhibition (IC₅₀ >10 µM) compared to triazolothiadiazine-based PDE4 inhibitors (IC₅₀: 0.2–1.5 nM) .
  • 3.8 h for the CF₃-phenyl analogue) .

Table 2: Position 6 Substituent Effects

Substituent (Position 6) Solubility (mg/mL) PDE4 Inhibition (IC₅₀) Metabolic Stability (t₁/₂, h) Reference
[3-(Trifluoromethyl)phenyl]sulfanyl ~0.3 Not tested 3.8
4-Chlorobenzylsulfanyl ~0.8 >10 µM 2.5
Thiophen-2-yl ~1.2 N/A 1.2

Core Scaffold Modifications

Triazolo[4,3-b]Pyridazine vs. Triazolo[3,4-b]Thiadiazine

  • Triazolo[3,4-b]Thiadiazine Derivatives (e.g., Compound 10) :
    Replacing the pyridazine core with a thiadiazine ring enhances PDE4A binding affinity (IC₅₀: 0.2 nM vs. 1.5 nM for triazolo[4,3-b]pyridazines). The sulfur atom in thiadiazine contributes to stronger hydrophobic interactions .
  • Triazolo[4,3-b]Pyridazine Derivatives with Indole Groups (e.g., Compound 6) :
    Substitution with indole-ethylamine at position 6 improves BRD4 bromodomain inhibition (Kd: 80 nM) by forming hydrogen bonds with Asn140 and Tyr97, a feature absent in the sulfanyl-CF₃-phenyl analogue .

Table 3: Core Scaffold Comparison

Scaffold PDE4A IC₅₀ (nM) BRD4 Kd (nM) Key Interactions Reference
Triazolo[4,3-b]Pyridazine (CF₃) N/A N/A Underexplored
Triazolo[3,4-b]Thiadiazine 0.2 N/A Hydrophobic pocket binding
Triazolo[4,3-b]Pyridazine (Indole) N/A 80 H-bonds with Asn140, Tyr97

Biological Activity

3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a triazolo-pyridazine core and a trifluoromethyl group, suggests various pharmacological properties. This article aims to explore the biological activity of this compound through an examination of available research findings, including data tables and case studies.

  • Molecular Formula : C12H6ClF3N4S
  • Molecular Weight : 330.72 g/mol
  • CAS Number : 303996-20-5

Biological Activity Overview

Research indicates that compounds featuring the triazolo and pyridazine moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific compound under discussion has been evaluated for its inhibitory effects on various biological targets.

Key Findings from Literature

  • c-Met Inhibition : Similar compounds within the triazolo-pyridazine family have demonstrated potent inhibition of the c-Met protein kinase, which is implicated in cancer progression. For example, derivatives have shown IC50 values in the low micromolar range against c-Met kinases, indicating their potential as therapeutic agents for cancer treatment .
  • GABA Modulation : Some studies suggest that triazolo derivatives can act as allosteric modulators of GABA receptors, which may have implications for neurological disorders .
  • BACE-1 Inhibition : Compounds with similar scaffolds have also been reported to inhibit beta-secretase 1 (BACE-1), a target for Alzheimer's disease treatment .

Table 1: Biological Activity Summary of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Savolitinibc-Met Inhibition0.005
Compound AGABA Modulation0.01
Compound BBACE-1 Inhibition0.02

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymatic pathways or receptor sites. The presence of the trifluoromethyl group enhances lipophilicity and may facilitate membrane permeability, allowing it to reach intracellular targets effectively.

Toxicological Profile

While many pyridazine derivatives are noted for their therapeutic potentials, some studies have raised concerns regarding their safety profiles. For instance, certain derivatives have shown mutagenic effects in bacterial assays and potential toxicity in animal models . Therefore, further investigation into the toxicological aspects of this specific compound is warranted.

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